molecular formula C19H16ClNO4 B152555 [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807614-94-4

[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid

Cat. No.: B152555
CAS No.: 807614-94-4
M. Wt: 357.8 g/mol
InChI Key: PXXTUBBLCCJTKH-UHFFFAOYSA-N
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Description

[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H16ClNO4 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Antipyretic Activities

"[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid", commonly known as Indomethacin, has been extensively studied for its potent anti-inflammatory and antipyretic properties. It has been shown to be highly effective in inhibiting cotton pellet granuloma formation in rats, showcasing its potential in reducing inflammation with a potency significantly higher than phenylbutazone and hydrocortisone. Its effectiveness is not diminished by adrenalectomy, indicating its direct action mechanism independent of adrenal function. Furthermore, Indomethacin has been highlighted for its ability to enhance the action of steroids when used concurrently. Its antipyretic capabilities have also been recognized, with a potency far exceeding that of phenylbutazone, indicating its potential in fever reduction (C. Winter, E. Risley, G. Nuss, 1963).

Interaction with Metal Ions

Research into the interactions between Indomethacin and various metal ions has revealed the formation of complexes with Zn(II), Cd(II), and Pt(II). These studies have provided insights into the molecular structure and coordination behavior of Indomethacin when bound to metal ions. Such interactions have implications for understanding the drug's mechanism of action and its potential use in developing new therapeutic compounds with enhanced antibacterial and growth inhibitory activities (C. Dendrinou-Samara et al., 1998).

Vibrational and Theoretical Studies

Vibrational spectroscopy and theoretical studies have been conducted to understand the molecular structure and behavior of Indomethacin better. These studies have utilized mid and far-infrared vibrational spectra, molecular dynamics, and functional density calculations to explore the conformational space and vibrational frequencies of Indomethacin. Such research provides valuable insights into the drug's molecular characteristics, contributing to a deeper understanding of its pharmacological properties (A. Jubert et al., 2005).

Polymorphism and Synthesis

Studies on the synthesis and polymorphism of Indomethacin have led to the development of new methods for its preparation, offering insights into its crystalline forms and their properties. Such research is crucial for pharmaceutical development, as different polymorphic forms can have varying solubility, stability, and bioavailability, impacting the drug's efficacy and application (H. Yamamoto, 1968).

Properties

IUPAC Name

2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)6-7-17(16)21(11)19(24)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXTUBBLCCJTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476496
Record name [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807614-94-4
Record name [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MQ8NNS2A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.